MAO-B Selectivity Ratio (MAO-A/MAO-B IC₅₀) vs. Selegiline and In-Series Analogs
In the foundational SAR paper, 2-decanamine, N-methyl-N-2-propynyl- (designated compound 5) exhibited an MAO-A/MAO-B IC₅₀ ratio of 324 in rat liver mitochondrial preparations, indicating high selectivity for the MAO-B isoform [1]. This ratio substantially exceeds that of the reference drug deprenyl (selegiline), which displayed a ratio of 13 under identical assay conditions [1]. The most selective compound in the series (compound 8, a C8 analog) achieved a ratio of 1,095, but compound 5 uniquely balances high selectivity with in vivo oral efficacy (see Evidence Item 4) [1].
| Evidence Dimension | MAO-B selectivity (ratio of MAO-A IC₅₀ to MAO-B IC₅₀) |
|---|---|
| Target Compound Data | MAO-A/MAO-B IC₅₀ ratio = 324 |
| Comparator Or Baseline | Selegiline (deprenyl): ratio = 13; Compound 8 (C8 analog): ratio = 1,095 |
| Quantified Difference | ~25‑fold higher selectivity vs. selegiline; ~3.4‑fold lower selectivity vs. the most selective in-series compound 8 |
| Conditions | Rat liver mitochondrial membranes; MAO-A substrate: 5-HT (5 × 10⁻⁴ M); MAO-B substrate: β-phenylethylamine (1.9 × 10⁻⁵ M); preincubation 20 min at ambient temperature |
Why This Matters
High MAO-B selectivity minimizes the risk of tyramine-induced hypertensive crisis (cheese effect) by preserving intestinal MAO-A activity, a critical safety differentiator for in vivo neuropharmacology studies.
- [1] Yu, P. H.; Davis, B. A.; Boulton, A. A. Aliphatic Propargylamines: Potent, Selective, Irreversible Monoamine Oxidase B Inhibitors. J. Med. Chem. 1992, 35 (20), 3705–3713. View Source
